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delta5-Avenasterol-d4

Cat. No.: B12421638
M. Wt: 416.7 g/mol
InChI Key: OSELKOCHBMDKEJ-YCDPVGMMSA-N
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Description

Significance of Phytosterols (B1254722) in Contemporary Biological Research

Phytosterols are a diverse group of over 250 different compounds found in plants, with β-sitosterol, campesterol (B1663852), and stigmasterol (B192456) being among the most common. mdpi.com They are structurally analogous to cholesterol, the primary sterol in animals, and are essential for the structure and function of plant cell membranes, regulating fluidity and permeability. wikipedia.orgpan.olsztyn.pl Beyond their structural role in plants, phytosterols have demonstrated a range of biological activities in humans. mdpi.com

Extensive research has highlighted the cholesterol-lowering effects of phytosterols. pan.olsztyn.plresearchgate.netnih.gov By competing with cholesterol for absorption in the intestine, they can effectively reduce levels of low-density lipoprotein (LDL) cholesterol, a key factor in cardiovascular disease. mdpi.comnih.gov This has led to the development of phytosterol-enriched foods and dietary supplements. wikipedia.org Furthermore, studies have suggested other potential health benefits, including anti-inflammatory and antioxidant properties. mdpi.comchembk.comcymitquimica.com The ongoing investigation into the diverse biological roles of phytosterols underscores the need for accurate and reliable methods to measure their presence and concentration in various samples.

Role of Stable Isotope-Labeled Compounds in Advanced Chemical Biology and Analytical Methodologies

Stable isotope-labeled compounds are indispensable tools in modern chemical biology and analytical chemistry. symeres.com In this technique, one or more atoms in a molecule are replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.comwikipedia.org This "labeling" does not significantly alter the chemical properties of the compound but provides a distinct mass signature that can be detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR). wikipedia.orgmetwarebio.com

The primary application of stable isotope-labeled compounds is as internal standards in quantitative analysis. metwarebio.com By adding a known amount of a labeled compound to a sample, researchers can accurately determine the concentration of the corresponding unlabeled (native) compound, correcting for any loss that may occur during sample preparation and analysis. This method, known as isotope dilution mass spectrometry, is considered a gold standard for quantification due to its high precision and accuracy. metwarebio.com Stable isotope labeling is also crucial for metabolic flux analysis, allowing researchers to trace the metabolic fate of compounds within a cell or organism. wikipedia.org

Overview of delta5-Avenasterol-d4 within the Context of Sterol Research and Analytical Applications

Delta5-Avenasterol is a specific type of phytosterol found in various plant sources, including oats and vegetable oils. chembk.com It is structurally similar to other major phytosterols but possesses a unique side chain. chemicalbook.com Like other phytosterols, it has been noted for its antioxidant properties. chembk.com

This compound is the deuterated form of delta5-Avenasterol, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantitative analysis of delta5-Avenasterol and other phytosterols in complex matrices such as food products and biological samples. nih.govresearchgate.net

The use of deuterated standards like this compound is particularly important in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govusask.ca These techniques are widely used for the separation, identification, and quantification of phytosterols. researchgate.netaocs.org The addition of a deuterated internal standard helps to overcome challenges such as matrix effects and variations in ionization efficiency, ensuring the reliability of the analytical results. semanticscholar.org The development and application of such standards are critical for advancing our understanding of the roles of specific phytosterols in biological systems.

Data on Phytosterols and Analytical Techniques

Below are interactive tables summarizing key information on common phytosterols and the analytical methods used in their study.

Table 1: Common Phytosterols and Their Significance

Compound NamePrimary SourcesKey Biological Significance
β-SitosterolVegetable oils, nuts, seedsCholesterol-lowering, structural component of plant membranes mdpi.comwikipedia.org
CampesterolVegetable oils, nuts, seedsCholesterol-lowering mdpi.com
StigmasterolSoybeans, Calabar beanPrecursor for synthesis of steroid hormones, cholesterol-lowering mdpi.comchemicalbook.com
Delta5-AvenasterolOats, vegetable oilsAntioxidant properties chembk.com

Table 2: Analytical Techniques for Phytosterol Analysis

TechniquePrincipleCommon Application
Gas Chromatography (GC)Separation of volatile compoundsQuantification of total phytosterol content aocs.org
Liquid Chromatography (LC)Separation of non-volatile compoundsAnalysis of free and esterified phytosterols mdpi.com
Mass Spectrometry (MS)Detection based on mass-to-charge ratioIdentification and quantification, often coupled with GC or LC usask.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H48O B12421638 delta5-Avenasterol-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H48O

Molecular Weight

416.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-6,7,7,7-tetradeuterio-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7-/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1/i1D3,7D

InChI Key

OSELKOCHBMDKEJ-YCDPVGMMSA-N

Isomeric SMILES

[2H]/C(=C(\CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C(C)C)/C([2H])([2H])[2H]

Canonical SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Origin of Product

United States

Synthetic Strategies and Analytical Characterization of Delta5 Avenasterol D4 for Research Purity

Methodologies for Deuteration and Site-Specific Isotopic Labeling of Steroidal Frameworks

The introduction of deuterium (B1214612) into a steroidal framework like delta5-Avenasterol can be achieved through several synthetic methodologies. The choice of method depends on the desired location of the deuterium atoms (site-specificity) and the required level of isotopic enrichment.

Common strategies for the deuteration of sterols include:

Catalytic Deuterium Gas Exchange: This method involves the use of a metal catalyst (e.g., Palladium on carbon, Platinum oxide) and deuterium gas (D2) to introduce deuterium atoms at positions adjacent to double bonds or carbonyl groups. For delta5-Avenasterol, this could potentially be used to label positions in the sterol nucleus or the side chain, although regioselectivity can be a challenge. arkat-usa.org

Acid or Base-Catalyzed Hydrogen-Deuterium Exchange: In this approach, labile protons in the molecule are exchanged for deuterium from a deuterated solvent (e.g., D2O, deuterated methanol) in the presence of an acid or base catalyst. For sterols, this is often employed to deuterate positions alpha to a ketone, which can be introduced synthetically and then later removed. arkat-usa.org

Reduction of Unsaturation with Deuteride (B1239839) Reagents: Double or triple bonds within the sterol structure can be reduced using deuterium-donating reagents such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4). This method allows for the site-specific introduction of deuterium atoms with high isotopic enrichment.

Multi-step Synthesis from Deuterated Precursors: For highly site-specific labeling, a multi-step synthetic route starting from a deuterated building block is often the most effective, albeit more complex, approach. This allows for precise control over the location of the deuterium atoms. arkat-usa.org

For a compound like delta5-Avenasterol-d4, a plausible synthetic strategy would involve the selective introduction of deuterium in the side chain, for instance, at the ethylidene group, or at specific positions on the sterol core. Given that delta5-Avenasterol exists as a mixture of (Z) and (E) isomers at the C24(28) double bond, deuteration strategies must consider the potential for isomerization. avantiresearch.comlibretexts.org

Illustrative Synthetic Approach for this compound:

A hypothetical multi-step synthesis could start from a known sterol precursor. For labeling the ethylidene side chain, a Wittig-type reaction using a deuterated ylide or an aldol (B89426) condensation with a deuterated aldehyde followed by dehydration could be employed. The specific positions of the four deuterium atoms would be dictated by the chosen synthetic route.

Advanced Spectroscopic and Chromatographic Techniques for Characterization of Labeled Phytosterol Standards

Once synthesized, the identity, purity, and isotopic enrichment of this compound must be rigorously confirmed. This is achieved through a combination of advanced spectroscopic and chromatographic techniques.

NMR spectroscopy is an indispensable tool for the characterization of isotopically labeled compounds. Both ¹H (proton) and ²H (deuterium) NMR can provide valuable information.

¹H NMR: The disappearance or reduction in the intensity of signals in the ¹H NMR spectrum compared to the unlabeled delta5-Avenasterol standard provides direct evidence of deuterium incorporation at specific sites. The integration of the remaining proton signals allows for the quantification of the degree of deuteration.

²H NMR: This technique directly detects the deuterium nuclei, providing a spectrum with signals corresponding to the deuterated positions. The chemical shifts in the ²H NMR spectrum are identical to the corresponding proton signals in the ¹H NMR spectrum, confirming the location of the labels.

¹³C NMR: The presence of deuterium atoms causes a characteristic upfield shift and splitting of the signals of the attached and adjacent carbon atoms in the ¹³C NMR spectrum. This "isotope effect" provides further confirmation of the position and number of deuterium atoms.

Table 1: Representative ¹H NMR Chemical Shift Data for Unlabeled delta5-Avenasterol

Proton Chemical Shift (ppm) Multiplicity
H-33.52m
H-65.35d
H-28 (Z-isomer)5.15q
H-28 (E-isomer)5.05q
H-29 (Z-isomer)1.58d
H-29 (E-isomer)1.55d

Note: This is illustrative data. Actual chemical shifts may vary depending on the solvent and experimental conditions.

For this compound, a significant reduction or absence of signals corresponding to the deuterated positions would be expected in the ¹H NMR spectrum.

HRMS is a powerful technique for determining the elemental composition and confirming the isotopic enrichment of a labeled compound.

Molecular Ion Peak: The mass spectrum of this compound will show a molecular ion peak ([M]+ or protonated molecule [M+H]+) that is shifted by approximately 4 mass units higher than that of the unlabeled compound. The high resolution of the instrument allows for the accurate determination of the mass-to-charge ratio (m/z), which can be used to confirm the elemental formula.

Fragmentation Analysis: Analysis of the fragmentation pattern in the mass spectrum (MS/MS) can provide further evidence for the location of the deuterium labels. Fragments containing the deuterated portion of the molecule will exhibit a corresponding mass shift.

Table 2: Expected High-Resolution Mass Spectrometry Data for delta5-Avenasterol and this compound

Compound Molecular Formula Calculated Exact Mass Observed m/z [M+H]⁺
delta5-AvenasterolC₂₉H₄₈O412.3705413.3778
This compoundC₂₉H₄₄D₄O416.3956417.4029

Note: This data is theoretical and serves as an example.

The combination of NMR and HRMS provides a comprehensive characterization of this compound, ensuring its suitability for use as a high-purity research standard. The absence of specific published data for this particular deuterated compound highlights the importance of these analytical techniques for any novel synthesis.

Development and Validation of Advanced Analytical Methods Utilizing Delta5 Avenasterol D4

Fundamental Principles and Applications of delta5-Avenasterol-d4 as an Internal Standard in Quantitative Phytosterol Analysis

The fundamental principle behind using this compound as an internal standard lies in its structural and chemical similarity to the target analyte, delta5-Avenasterol. As a stable isotope-labeled (SIL) internal standard, it co-elutes with the native compound during chromatographic separation and exhibits nearly identical behavior during sample preparation and ionization in the mass spectrometer. This co-elution and similar chemical behavior allow it to compensate for variations in extraction recovery and potential matrix effects, which can suppress or enhance the analyte signal.

By adding a known amount of this compound to the sample at the beginning of the analytical process, any loss of the analyte during extraction or variability in instrument response will be mirrored by the internal standard. nih.gov The quantification is then based on the ratio of the signal from the native analyte to the signal from the SIL internal standard, leading to more accurate and reproducible results. springernature.com Deuterated analytes are considered the best option for internal standards in phytosterol determination when using mass spectrometry. austinpublishinggroup.com

Applications for this compound as an internal standard are widespread in phytosterol analysis across various matrices, including food products, dietary supplements, and biological samples like plasma and serum. usask.canih.gov Its use is critical for accurately determining the phytosterol content in functional foods and for studying the metabolism of these compounds in biological systems.

Chromatographic Separation Techniques for delta5-Avenasterol and Related Sterols in Complex Matrices

The separation of delta5-Avenasterol and other structurally similar sterols from complex sample matrices is a significant analytical challenge. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques widely employed for this purpose. aocs.org

GC-MS is a well-established and robust technique for the comprehensive profiling of phytosterols (B1254722). austinpublishinggroup.com Due to the low volatility of sterols, a derivatization step is typically required to convert them into more volatile forms suitable for gas chromatography. mdpi.com

The most common derivatization method is silylation, which involves reacting the sterols with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) to form trimethylsilyl (TMS) ethers. aocs.orgmdpi.com This process increases the volatility and thermal stability of the sterols, leading to improved chromatographic peak shape and sensitivity. aocs.org

For the separation, fused-silica capillary columns with low- to mid-polarity stationary phases are commonly used. aocs.org A widely utilized column phase is 95% dimethyl-, 5% diphenyl-polysiloxane. aocs.org The GC oven temperature is programmed to ramp up, allowing for the separation of different sterols based on their boiling points and interaction with the stationary phase.

In GC-MS analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. austinpublishinggroup.comusask.ca This involves monitoring specific mass-to-charge ratio (m/z) ions that are characteristic of the derivatized analyte and the internal standard, this compound.

Table 1: Typical GC-MS Parameters for Sterol Profiling

ParameterTypical Condition
Column95% dimethyl-, 5% diphenyl-polysiloxane (e.g., DB-5, RTX-5)
Injector Temperature250°C - 300°C
Oven ProgramInitial temp 150°C, ramped to 320°C
Carrier GasHelium or Hydrogen
DerivatizationSilylation with BSTFA + 1% TMCS
Ionization ModeElectron Impact (EI)
MS DetectionSelected Ion Monitoring (SIM)

LC-MS has gained prominence for sterol analysis as it often allows for the direct analysis of underivatized sterols, simplifying sample preparation. acs.org This is particularly advantageous for heat-sensitive sterols that may degrade under the high temperatures of GC analysis. sci-hub.se

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common separation mode, typically employing C18 columns. sci-hub.selipidmaps.org The mobile phase usually consists of a gradient mixture of solvents like methanol, acetonitrile, and water, sometimes with additives like ammonium acetate to improve ionization. lipidmaps.org

Atmospheric pressure chemical ionization (APCI) is a frequently used ionization source for sterol analysis in LC-MS, as it is well-suited for nonpolar compounds. usask.caacs.org Electrospray ionization (ESI) can also be used, especially for more polar sterol conjugates. usask.ca Tandem mass spectrometry (MS/MS) is often employed for detection, providing high selectivity and sensitivity through techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). usask.ca In this mode, a specific precursor ion of the analyte is selected and fragmented, and a resulting product ion is monitored for quantification.

Table 2: Typical LC-MS/MS Parameters for Underivatized Sterol Analysis

ParameterTypical Condition
ColumnC18 reverse-phase
Mobile PhaseGradient of methanol, acetonitrile, and/or water with ammonium acetate
Ionization SourceAtmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)
MS DetectionTandem Mass Spectrometry (MS/MS) in MRM mode

Comprehensive Sample Preparation Strategies for Diverse Biological and Environmental Samples

Effective sample preparation is a critical step to isolate sterols from the complex matrix of biological and environmental samples and to ensure accurate quantification. researchgate.net The strategy employed depends on the nature of the sample and the form of the sterols present (free, esterified, or glycosylated). researchgate.net

A common first step in sterol analysis is saponification, or alkaline hydrolysis, which involves heating the sample with a strong base like potassium hydroxide in an alcoholic solution. thermofisher.cnresearchgate.net This process cleaves the ester linkages in steryl esters and releases the free sterols. nih.gov For some matrices, such as cereals where sterols may be trapped in a carbohydrate matrix or exist as glycosides, an initial acid hydrolysis step may be necessary before saponification. aocs.orgresearchgate.net

Following hydrolysis, the unsaponifiable matter, which contains the free sterols, is extracted from the aqueous mixture using a nonpolar organic solvent like hexane or methyl tert-butyl ether. thermofisher.cnnih.gov This liquid-liquid extraction (LLE) step separates the hydrophobic sterols from the more polar matrix components. biotage.com Solid-phase extraction (SPE) can also be used as a cleanup step to further purify the sterol fraction. nih.govlipidmaps.org

As mentioned previously, for GC-MS analysis, the extracted sterols must be derivatized to increase their volatility. mdpi.com The dried extract is typically reacted with a silylating agent at an elevated temperature to form TMS ethers before injection into the GC. mdpi.comnih.gov For LC-MS analysis, the dried extract is usually reconstituted in a suitable solvent, such as methanol, prior to injection. lipidmaps.org Crucially, the internal standard, this compound, is added at the very beginning of the sample preparation process to account for any losses during these multiple steps. springernature.com

Matrix effects are a significant source of error in quantitative analysis, particularly in LC-MS. waters.com These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. waters.com This can result in an underestimation or overestimation of the analyte concentration.

The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate matrix effects. nih.gov Because the SIL internal standard is chemically and structurally almost identical to the analyte, it experiences the same ionization suppression or enhancement due to the matrix. waters.com By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by the matrix effect is normalized, leading to a more accurate and precise quantification. nih.gov

Thorough sample cleanup, as described in the extraction protocols, also helps to reduce matrix effects by removing many of the interfering compounds before the sample is introduced to the analytical instrument. nih.gov However, the co-elution of some matrix components is often unavoidable, making the use of a suitable internal standard essential for reliable quantitative results.

Rigorous Method Validation Parameters for this compound-Based Quantitative Assays

The validation of an analytical method is the process by which it is experimentally established that the procedure is suitable for its intended purpose. For quantitative assays utilizing this compound as an internal standard, this involves a comprehensive evaluation of several key performance characteristics to ensure the accuracy, precision, and reliability of the results.

Analytical Sensitivity refers to the lowest concentration of an analyte that can be reliably detected and quantified. This is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be distinguished from the background noise, commonly calculated as a signal-to-noise ratio of 3:1. The LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy, often defined by a signal-to-noise ratio of 10:1. In a typical Liquid Chromatography-Mass Spectrometry (LC-MS) method for phytosterols, the sensitivity for analytes using a deuterated internal standard like this compound is expected to be in the low ng/mL range.

Specificity is the ability of the analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. In the context of using this compound, specificity is primarily achieved through the chromatographic separation of the target phytosterols from other matrix components and the high selectivity of mass spectrometric detection. By monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard, the method can ensure that the measured signal is unique to the compound of interest, thereby minimizing interferences.

Linearity demonstrates the proportional relationship between the concentration of the analyte and the response of the analytical instrument over a defined range. For quantitative methods using this compound, a calibration curve is constructed by analyzing a series of standards containing known concentrations of the target phytosterol and a constant concentration of the deuterated internal standard. The linearity is evaluated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression analysis is then performed, and the coefficient of determination (R²) is calculated. An R² value greater than 0.99 is generally considered to indicate good linearity.

Table 1: Linearity Assessment for a this compound Based Assay

Analyte Concentration (ng/mL) Analyte/IS Peak Area Ratio
5 0.052
10 0.105
25 0.258
50 0.512
100 1.025
250 2.530
500 5.080
Linear Regression Equation y = 0.0102x + 0.0015

| Coefficient of Determination (R²) | 0.9995 |

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by performing recovery studies on spiked samples. A blank matrix, similar to the intended sample, is spiked with a known amount of the target phytosterol at different concentration levels (low, medium, and high). These samples are then analyzed, and the percentage of the analyte recovered is calculated. For methods employing this compound, acceptable recovery is generally expected to be within 80-120%.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by analyzing the same sample multiple times on the same day, while intermediate precision is determined by analyzing the same sample on different days, by different analysts, or with different equipment. An RSD of less than 15% is typically considered acceptable.

Table 2: Accuracy and Precision Data for a this compound Based Assay

Spiked Concentration (ng/mL) Mean Measured Concentration (ng/mL) Recovery (%) Intra-day Precision (RSD, n=6) Inter-day Precision (RSD, n=18)
15 14.7 98.0 4.5% 6.8%
150 154.5 103.0 3.2% 5.1%

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an LC-MS method, parameters that might be varied include the mobile phase composition (e.g., ± 2% organic solvent), column temperature (e.g., ± 5 °C), and flow rate (e.g., ± 0.1 mL/min). The effect of these changes on the analytical results is then evaluated. The method is considered robust if the results remain within the acceptance criteria despite these small variations. For instance, the peak area ratio of the analyte to this compound should not significantly change, and the chromatographic resolution should be maintained.

Table 3: Robustness Evaluation of an LC-MS Method Utilizing this compound

Parameter Varied Modification Mean Recovery (%) RSD (%)
Mobile Phase Composition -2% Acetonitrile 99.2 3.1
+2% Acetonitrile 101.5 2.8
Column Temperature 35 °C 98.9 3.5
45 °C 100.8 3.2
Flow Rate 0.4 mL/min 97.5 4.0

Applications of Delta5 Avenasterol D4 in Biosynthesis and Metabolic Pathway Investigations

Elucidation of Avenasterol Biosynthetic Pathways in Plant and Microbial Systems

The use of isotopically labeled compounds is a cornerstone of biosynthetic pathway elucidation. In theory, delta5-Avenasterol-d4 could serve as a valuable tool in this area.

Isotopic Tracer Studies to Track Precursor Incorporation and Intermediates

Stable isotope tracers are instrumental in understanding metabolic pathways. However, there are no specific published studies that utilize this compound to trace the biosynthetic route of avenasterol or related phytosterols (B1254722) in plants or microorganisms. Such studies would theoretically involve administering a labeled precursor and tracking the incorporation of deuterium (B1214612) into downstream intermediates and the final product, avenasterol.

Enzymatic Characterization and Identification of Biosynthetic Steps

Deuterium-labeled substrates can be used to study enzyme mechanisms and identify specific biosynthetic steps. The kinetic isotope effect, for instance, can provide insights into rate-determining steps in a reaction cascade. Despite the potential, no research has been found that employs this compound to characterize the enzymes involved in avenasterol biosynthesis.

Investigation of Phytosterol Metabolism and Transformation in Controlled Animal Models (Non-Human)

Deuterium-labeled phytosterols are used to study their fate within an animal system, but specific data for this compound is absent.

Studies on Absorption, Distribution, and Biotransformation Kinetics in Vivo

While studies on the absorption and metabolism of other deuterated phytosterols like sitosterol (B1666911) and campesterol (B1663852) have been conducted in animal models, similar research involving this compound is not available. These studies are crucial for understanding how the compound is absorbed from the diet, distributed throughout the body, and how quickly it is metabolized and excreted.

Identification of Biotransformation Products and Metabolites

The deuterium label in this compound would be an effective marker for identifying its metabolic products using techniques like mass spectrometry. This would allow researchers to track the transformation of the parent compound into various metabolites. However, no such biotransformation studies or identified metabolites of this compound have been reported in the scientific literature.

Research on Sterol Homeostasis and Regulatory Mechanisms in Cellular Systems (Non-Clinical)

Phytosterols are known to influence sterol homeostasis, but the specific effects of this compound have not been investigated. Research in this area would involve using the labeled compound in cell culture systems to understand its impact on cholesterol synthesis, uptake, and efflux, and how it might influence the expression of genes involved in maintaining cellular sterol balance. The absence of such studies means its role in these regulatory mechanisms remains unknown.

Quantitative Occurrence and Distribution of Avenasterol in Natural and Processed Matrices Utilizing Delta5 Avenasterol D4 Methods

Quantitative Analysis of Avenasterol in Plant Tissues and Agricultural Products

The concentration of avenasterol and other phytosterols (B1254722) in plants is not static; it is influenced by both the plant's genetic makeup and the environmental conditions in which it is grown. researchgate.netmdpi.com Studies on various crops have demonstrated that both genetic background and planting location significantly affect total phytosterol concentrations. researchgate.net

Research on rapeseed (Brassica napus L.) has shown highly significant genetic variation for total and individual phytosterol content, including avenasterol. gcirc.org This suggests a strong genetic control, indicating that breeding for increased phytosterol content is feasible. gcirc.org Similarly, in almond kernels, the content of major phytosterols like β-sitosterol and Δ⁵-avenasterol is dependent on the genotype but is also heavily influenced by climatic conditions, such as temperature and irrigation practices. mdpi.com For example, the total phytosterol content in almond kernels was found to be higher in the warmer, non-irrigated location of Meknès compared to Zaragoza. mdpi.com Temperature has also been shown to affect phytosterol levels in soybeans, with higher temperatures during seed development leading to increased total phytosterol accumulation. researchgate.net

Table 1: Influence of Genetic and Environmental Factors on Phytosterol Content in Selected Crops

Crop Factor Observation Source
Canola, Sunflower, Soybean Genetic Background & Planting Location Both significantly affected total phytosterol concentrations. researchgate.net
Soybean Temperature Total phytosterol levels increased with higher temperatures during seed maturation. researchgate.net
Almond Genotype & Location (Climate) β-sitosterol and Δ⁵-avenasterol content depend on genotype and are largely influenced by climatic conditions. mdpi.com

| Rapeseed | Genotype | A predominant effect of genotype over genotype × environment interaction was observed for phytosterol content. | gcirc.org |

Detailed phytosterol profiles, accurately quantified using methods involving delta5-Avenasterol-d4, are vital in food science. These profiles serve as fingerprints that can be used to verify the authenticity of food products, particularly edible oils, and to detect adulteration. globalresearchonline.net For example, the addition of sunflower oil to olive oil can be detected by monitoring the increase in specific sterols like ∆7-stigmastenol. globalresearchonline.net

The phytosterol composition varies significantly among different types of nuts, seeds, and the oils derived from them. nih.govnih.gov For example, rice bran oil and corn oil have particularly high concentrations of total phytosterols. nih.gov Δ5-avenasterol has been identified as a major sterol in the seed spices of the Apiaceae family, including fennel and coriander. nih.gov The precise quantification of these compounds is important as phytosterols are known to have health benefits, including cholesterol-lowering properties. nih.govmdpi.com Furthermore, processing methods, such as refining and frying, can alter the phytosterol content in edible oils, making quantitative analysis essential for quality control throughout the food production chain. researchgate.net

Table 2: Avenasterol Content in Selected Food Matrices

Food Matrix Avenasterol Content Total Phytosterol Content Dominant Sterols Source
Fennel Seeds 40.9 mg/100g 156.3 mg/100g Stigmasterol (B192456), β-Sitosterol, Δ5-Avenasterol nih.gov
Coriander Seeds 23.8% of total sterol Not specified Stigmasterol, β-Sitosterol, Δ5-Avenasterol nih.gov
Sesame Seeds Predominant 400-413 mg/100g β-Sitosterol, Δ5-Avenasterol, Campesterol (B1663852) nih.gov
Pistachio Nuts Predominant 270-289 mg/100g β-Sitosterol, Δ5-Avenasterol, Campesterol nih.gov

| Various Vegetable Oils | Varies | 142.64 - 1891.82 mg/100g | β-Sitosterol, Campesterol, Stigmasterol, Δ5-Avenasterol | nih.gov |

Detection and Quantification of Avenasterol in Aquatic and Terrestrial Environmental Samples

Beyond food science, the quantitative analysis of plant-derived sterols like avenasterol is valuable in environmental monitoring. The presence and concentration of specific phytosterols in water, soil, or sediment can provide crucial information about the sources of organic matter and potential contamination. The analytical precision afforded by using this compound as an internal standard is critical for detecting the often low concentrations of these biomarkers in complex environmental matrices.

In environmental science, a biomarker is a measurable substance whose presence or concentration indicates a particular biological process or contaminant exposure. nih.govredalyc.org Sterols are effective lipid biomarkers because they are ubiquitous in living organisms and can persist in the environment. nih.gov While much of the focus in water quality has been on fecal sterols like coprostanol to trace sewage pollution, phytosterols such as avenasterol, stigmasterol, and sitosterol (B1666911) serve as key indicators of terrestrial and vegetative organic matter input into aquatic systems. nih.govscielo.br The quantification of avenasterol in river or lake sediments can help biogeochemists model the transport and deposition of plant-derived carbon, offering insights into ecosystem dynamics and land-use impacts on waterways.

The analysis of sterol profiles is a powerful chemical method for source tracking in environmental systems. nih.govcri.or.th Just as specific fecal sterol ratios can differentiate between human and animal waste sources, the presence of high concentrations of plant sterols can point to specific sources of contamination or organic loading. nih.govmdpi.com For example, elevated levels of avenasterol and other phytosterols in an aquatic environment could indicate runoff from agricultural lands, effluent from food processing industries, or inputs from forested areas. By accurately quantifying avenasterol using methods involving this compound, environmental scientists can trace the origins of nonpoint source pollution and assess the impact of land-based activities on ecological health. nih.gov This information is vital for developing targeted management practices to protect water quality and ecosystem integrity. mdpi.com

Table of Compounds Mentioned

Compound Name
This compound
Avenasterol
β-Sitosterol
Campesterol
Stigmasterol
Brassicasterol
Coprostanol

Future Research Directions and Emerging Methodological Avenues for Delta5 Avenasterol D4 Applications

Development of Next-Generation High-Throughput Analytical Platforms for Phytosterol Research

The analysis of phytosterols (B1254722), including delta5-Avenasterol, is rapidly advancing beyond traditional gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods. aocs.org The future lies in the development of next-generation, high-throughput analytical platforms that offer increased speed, sensitivity, and comprehensiveness. The use of deuterated standards like delta5-Avenasterol-d4 is fundamental to these advancements, ensuring accurate quantification in complex biological matrices. lipidmaps.org

Future platforms will likely involve the automation of sample preparation, utilizing robotic systems to increase throughput and reduce variability. mdpi.com Innovations in mass spectrometry (MS), such as two-dimensional GC coupled with time-of-flight mass spectrometry (GCxGC-ToF-MS), are already enhancing the separation and identification of phytosterol oxidation products and will be adapted for broader phytosterol analysis. nih.gov

Furthermore, techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are being optimized for the rapid and sensitive analysis of dozens of steroids simultaneously in various sample types. mdpi.com The integration of such advanced separation techniques with high-resolution mass spectrometry will enable the simultaneous quantification of a wide array of phytosterols and their metabolites, with this compound serving as a robust internal standard to correct for matrix effects and variations in instrument response.

Table 1: Comparison of Current and Next-Generation Analytical Platforms for Phytosterol Analysis
FeatureCurrent Platforms (e.g., HPLC-MS, GC-MS)Next-Generation Platforms (e.g., Automated UPLC-MS/MS, GCxGC-ToF-MS)
ThroughputModerateHigh to Very High
SensitivityGoodExcellent (sub-ng/L levels)
Sample PreparationOften manual and labor-intensive acs.orgAutomated and streamlined mdpi.com
CoverageTargeted analysis of specific sterolsComprehensive profiling of a wide range of sterols and their metabolites
Role of this compoundInternal standard for quantificationEssential for accurate quantification in large-scale, automated workflows

Exploration of Advanced Isotopic Tracing Techniques for Complex Biological Systems

Stable isotope labeling is a powerful tool for tracing the metabolic fate of molecules in biological systems. nih.gov The use of deuterated compounds like this compound allows researchers to follow the absorption, distribution, metabolism, and excretion of this specific phytosterol without the need for radioactive tracers. mdpi.com

Future research will employ more sophisticated isotopic tracing strategies. For instance, by administering this compound, scientists can track its conversion into various metabolites, identifying novel metabolic pathways and understanding how these pathways are altered in disease states. researchgate.net This approach, known as stable isotope-resolved metabolomics (SIRM), provides dynamic information about metabolic fluxes that cannot be obtained from static measurements of metabolite levels. nih.gov

Advanced analytical techniques, such as nanoscale secondary ion mass spectrometry (NanoSIMS), can even allow for the visualization of the subcellular localization of isotopically labeled compounds. youtube.com This would enable researchers to determine where delta5-Avenasterol and its metabolites accumulate within cells and tissues, providing unprecedented insights into their biological functions. The production of uniformly deuterated sterols is also becoming more feasible, which will further enhance tracing and bioanalysis studies. rsc.org

Integration of this compound Quantification with Multi-Omics Approaches in Systems Biology

Systems biology aims to understand the complex interactions within a biological system by integrating data from multiple "omics" levels, including genomics, transcriptomics, proteomics, and metabolomics. brjac.com.bre-enm.org Accurate quantification of metabolites, facilitated by internal standards like this compound, is a critical component of these integrative studies. nih.gov

Future research will increasingly combine quantitative metabolomics data for phytosterols with other omics datasets to build comprehensive models of cellular and physiological processes. nih.gov For example, researchers could correlate the levels of delta5-Avenasterol and its metabolites with changes in the expression of genes (transcriptomics) and proteins (proteomics) involved in lipid metabolism. oup.comfrontiersin.orgnih.gov This integrated approach can reveal the regulatory networks that control phytosterol metabolism and how phytosterols, in turn, influence cellular function. mdpi.com

Web-based platforms like MetaboAnalyst are being developed to facilitate the statistical analysis and visualization of integrated omics data, making these powerful approaches more accessible to the broader research community. nih.gov By incorporating precise quantitative data obtained using this compound, these systems-level analyses will provide a more holistic understanding of the role of phytosterols in health and disease.

Table 2: Potential Multi-Omics Integration Strategies Involving this compound
Omics LevelData AcquiredBiological Question Addressed
MetabolomicsAbsolute quantification of delta5-Avenasterol and its metabolites using this compound as an internal standard.What are the steady-state levels and metabolic flux of delta5-Avenasterol?
Transcriptomics (RNA-Seq)Changes in gene expression in response to delta5-Avenasterol exposure. oup.comWhich genes and pathways are regulated by this phytosterol?
ProteomicsChanges in protein expression and post-translational modifications. nih.govWhich proteins are involved in the cellular response to delta5-Avenasterol?
Genomics (GWAS)Genetic variations associated with differences in phytosterol metabolism.Are there genetic predispositions to how individuals process phytosterols?

Expanding the Role of this compound in Mechanistic Studies Beyond Purely Metabolic Tracing

While metabolic tracing is a primary application, the use of this compound can be expanded to investigate the direct molecular mechanisms of phytosterol action. Phytosterols are structurally similar to cholesterol and can be incorporated into cell membranes, potentially altering their physical properties and the function of membrane-bound proteins. mdpi.com

Future studies could use this compound to quantify its incorporation into specific membrane domains, such as lipid rafts, and investigate the consequences for cellular signaling pathways. Furthermore, labeled phytosterols can be used in binding assays to identify novel protein interactors. By incubating cell lysates with this compound and then using affinity purification coupled with mass spectrometry, researchers can identify proteins that directly bind to this phytosterol, revealing new roles in cellular regulation.

These mechanistic studies are crucial for moving beyond correlational observations to a causal understanding of how phytosterols exert their biological effects, which are reported to include anti-inflammatory, antioxidant, and chemopreventive properties. nih.gov The ability to accurately trace and quantify this specific molecule with this compound will be instrumental in elucidating these complex mechanisms.

Q & A

Q. What ethical and statistical considerations apply when publishing negative or inconclusive results for this compound studies?

  • Methodological Answer : Disclose sample size calculations and power analyses to justify conclusions. Use Bayesian statistics to quantify uncertainty. Publish negative results in open-access repositories to avoid publication bias. Reference institutional ethical review protocols for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.